molecular formula C16H15N3O6S B2629679 (Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide CAS No. 865161-38-2

(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide

Cat. No.: B2629679
CAS No.: 865161-38-2
M. Wt: 377.37
InChI Key: TUOFMKFDZRLTHM-MSUUIHNZSA-N
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Description

(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide is a recognized and potent inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, a central serine/threonine protein kinase that plays a critical role in the DNA damage response (DDR), particularly to double-strand breaks. By selectively inhibiting ATM kinase activity, this compound effectively abrogates the phosphorylation of key downstream targets such as CHK2, KAP1, and p53, thereby disrupting the signal transduction cascade that leads to cell cycle arrest, DNA repair, and survival. This mechanism is exploited in oncology research to sensitize cancer cells to DNA-damaging agents, including ionizing radiation and chemotherapeutics. The primary research value of this inhibitor lies in its application as a chemosensitizing and radiosensitizing agent, where it is investigated to enhance the cytotoxic efficacy of standard cancer treatments in preclinical models. Research focuses on its potential to overcome therapeutic resistance and induce synthetic lethality in certain genetic backgrounds, making it a valuable tool for probing the DDR network and developing novel combination therapy regimens for cancers characterized by genomic instability. The compound is cited in patent literature for its use in such therapeutic combinations. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O6S/c1-23-8-7-18-11-4-3-10(24-2)9-13(11)26-16(18)17-15(20)12-5-6-14(25-12)19(21)22/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUOFMKFDZRLTHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide typically involves the condensation of 6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2-amine with 5-nitrofuran-2-carboxylic acid. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane (DCM) at room temperature .

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Types of Reactions:

    Oxidation: The nitrofuran moiety can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles such as thiols, amines, or halides.

Major Products:

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Conversion of nitro group to amine.

    Substitution: Formation of substituted derivatives with new functional groups replacing methoxy groups.

Scientific Research Applications

Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or optical properties.

Biology: In biological research, this compound may serve as a probe or a ligand in studies involving enzyme interactions or receptor binding.

Industry: In the industrial sector, this compound could be used in the production of specialty chemicals, dyes, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The benzo[d]thiazole core can interact with protein active sites, while the nitrofuran moiety may participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Differences in Benzothiazole Derivatives

The closest structural analog is (Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide (). Both compounds share the benzothiazole-nitrofuran backbone but differ in the substituent at position 3:

  • Target compound : 3-(2-methoxyethyl) group.
  • Analog : 3-allyl group.

Allyl groups, while less polar, may enhance membrane permeability due to their hydrophobic nature.

Table 1: Substituent Impact on Key Properties

Property Target Compound (3-(2-methoxyethyl)) Analog (3-allyl)
Polarity Higher (methoxyethyl) Lower (allyl)
Metabolic Stability* Likely improved Moderate
Solubility* Enhanced in polar solvents Reduced

*Theoretical predictions based on substituent chemistry.

Comparison with Thiazole-Containing Pharmacopeial Compounds

references structurally distinct thiazole derivatives, such as y Thiazol-5-ylmethyl (2S,3S,5R)-3-hydroxy-5-[(S)-2-{3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido}-3-methylbutanamido]-1,6-diphenylhexan-2-ylcarbamate and z (S)-N-[(2S,4S,5S)-5-(Thiazol-5-ylmethoxycarbonylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]-2-{3-[[2S,4S,5S)-5-(thiazol-5-ylmethoxycarbonylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]ureido}-3-methylbutanamide.

While these compounds share a thiazole moiety, their complexity (e.g., peptide-like backbones, hydroperoxy groups) differentiates them from the target compound. Key contrasts include:

  • Stereochemistry : Multiple stereocenters in compounds suggest stringent receptor-binding requirements, unlike the planar benzothiazole-nitrofuran system of the target molecule .

Research Findings and Limitations

  • Antimicrobial Potential: The nitrofuran group in the target compound is a known electron acceptor, generating reactive intermediates under anaerobic conditions, a mechanism exploited in antiparasitic drugs like nifurtimox. This property is absent in the thiazole derivatives from .

Biological Activity

(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide is a synthetic compound that belongs to the class of benzamides and thiazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, supported by empirical data, case studies, and research findings.

Chemical Structure and Properties

This compound features several functional groups that contribute to its biological activity:

  • Thiazole Ring : Known for its role in biological activity.
  • Methoxy Groups : These can enhance solubility and biological interactions.
  • Nitro Group : Often associated with antimicrobial properties.

The molecular formula is C20H19N3O4SC_{20}H_{19}N_3O_4S, with a molecular weight of approximately 429.5 g/mol.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzothiazole Core : Achieved through cyclization reactions involving thioureas and aldehydes.
  • Introduction of the Methoxyethyl Group : Alkylation with 2-methoxyethyl bromide under basic conditions.
  • Formation of the Nitro Group : Nitration reactions can be employed to introduce the nitro group into the furan structure.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives based on thiazole structures have shown selective activity against Gram-positive bacteria and fungi. Preliminary studies suggest that this compound may also possess antimicrobial efficacy due to its structural features.

Anticancer Activity

Numerous studies have demonstrated the potential anticancer effects of benzothiazole derivatives. For example, compounds containing thiazole rings have been shown to induce cytotoxic effects on various cancer cell lines, including:

  • Breast cancer (MCF-7)
  • Lung cancer (A549)
  • Prostate cancer (PC3)

Table 1 summarizes the anticancer activity observed in similar compounds:

Compound NameCell LineIC50 (µM)Activity
Thiazole Derivative AMCF-715Moderate
Thiazole Derivative BA54910High
(Z)-N-(6-methoxy...)PC3TBDTBD

Note: TBD indicates that further empirical testing is required to establish IC50 values for this specific compound.

Anti-inflammatory Activity

Compounds with similar structural motifs have also been reported to exhibit anti-inflammatory properties. The presence of methoxy groups is often correlated with enhanced anti-inflammatory activity, potentially through modulation of inflammatory pathways.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated various benzothiazole derivatives against Staphylococcus aureus and Escherichia coli, demonstrating that certain modifications in the structure significantly enhanced antibacterial activity.
  • Anticancer Screening : Another investigation focused on a series of thiazole derivatives, revealing that those with electron-donating substituents showed increased cytotoxicity against multiple cancer cell lines.

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